

A Researcher's Guide to Off-Target Screening: A Comparative Analysis of CRT0063465

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Compound of Interest

Compound Name: CRT0063465

Cat. No.: B15577960

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For researchers and drug development professionals, understanding the complete target profile of a small molecule is paramount to ensuring efficacy and safety. This guide provides a comparative overview of **CRT0063465**, a novel modulator of Phosphoglycerate Kinase 1 (PGK1) and Stress Sensor DJ-1 (also known as PARK7), and outlines detailed experimental protocols for comprehensive off-target screening. While specific off-target data for **CRT0063465** is not publicly available, this guide presents a framework for its evaluation alongside other compounds targeting similar pathways.

Understanding CRT0063465 and its Primary Targets

CRT0063465 has been identified as a novel ligand of human PGK1 and the stress sensor protein DJ-1.^[1] Its activity influences the shelterin complex and telomere length regulation.^[1] Unlike many small molecules in development, **CRT0063465**'s known targets are not protein kinases, which are a common source of off-target effects due to the conserved nature of their ATP-binding pockets.^{[2][3]}

Table 1: Primary Targets of **CRT0063465**

Target	Function	Reported Association with CRT0063465
Phosphoglycerate Kinase 1 (PGK1)	A key enzyme in the glycolytic pathway, catalyzing the conversion of 1,3-diphosphoglycerate to 3-phosphoglycerate to generate ATP.[4] It also has roles in angiogenesis and DNA repair.[4]	CRT0063465 is a ligand of human PGK1.[1]
DJ-1 (PARK7)	A multifunctional protein that acts as a redox-sensitive chaperone and sensor for oxidative stress.[5][6] It plays a role in protecting cells from oxidative damage.[5][6]	CRT0063465 is a ligand of the stress sensor DJ-1.[1]

Comparative Landscape: Other PGK1 and DJ-1 Modulators

To understand the potential selectivity of **CRT0063465**, it is useful to consider other compounds that target PGK1 or DJ-1.

Table 2: Comparison with Other PGK1 Inhibitors

Compound	Target(s)	Potency (IC50)	Selectivity Notes
CRT0063465	PGK1, DJ-1	Not publicly available	Selectivity profile is not publicly available.
PGK1-IN-1	PGK1	33 nM	Described as a potent and selective PGK1 inhibitor.[7]
Illicolin H	PGK1, mitochondrial cytochrome bc1 reductase	9.02 μ M (PGK1)	A non-ATP-competitive inhibitor of PGK1 with known activity against another mitochondrial target.
Z57346765	PGK1	Not specified	A kinase selectivity profile at 20 μ M has been performed, suggesting some level of off-target analysis has been conducted for this compound.

Experimental Protocols for Off-Target Screening

To comprehensively characterize the selectivity of **CRT0063465**, a multi-pronged approach to off-target screening is recommended. The following are detailed methodologies for key experiments.

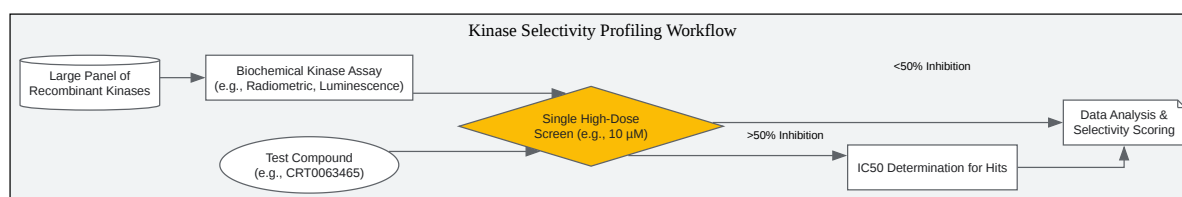
Kinome-Wide Selectivity Profiling

Given that many small molecules exhibit off-target effects on kinases, a broad kinase screen is a critical first step.

Experimental Protocol:

- Compound Preparation: Prepare a stock solution of **CRT0063465** (e.g., 10 mM in 100% DMSO).

- **Assay Format:** Utilize a commercial kinase profiling service that offers a large panel of recombinant human kinases (e.g., >400 kinases). These services typically use radiometric, fluorescence-based, or luminescence-based assays to measure kinase activity.[2][8]
- **Initial Screen:** Perform an initial screen at a single high concentration of **CRT0063465** (e.g., 1 μ M or 10 μ M) to identify potential off-target kinases.
- **IC50 Determination:** For any kinases showing significant inhibition (e.g., >50% inhibition) in the initial screen, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC50).
- **Data Analysis:** The results will be presented as the percent inhibition for each kinase at the tested concentration(s) or as IC50 values for confirmed hits. This allows for the calculation of a selectivity score.



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Kinase Selectivity Profiling Workflow

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to identify direct protein targets of a compound within a cellular context by measuring changes in protein thermal stability upon ligand binding.

Experimental Protocol:

- **Cell Culture and Treatment:** Culture cells of interest and treat them with either **CRT0063465** or a vehicle control (e.g., DMSO) for a specified time.
- **Heating Gradient:** Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 37°C to 70°C).
- **Protein Precipitation and Separation:** Centrifuge the heated lysates to pellet the precipitated (denatured) proteins. Collect the supernatant containing the soluble proteins.
- **Protein Quantification:** Analyze the soluble protein fraction by quantitative mass spectrometry (e.g., LC-MS/MS).
- **Data Analysis:** For each protein, plot the fraction of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of **CRT0063465** indicates direct binding and stabilization of the target protein.

Chemical Proteomics (Affinity-Based)

This approach identifies proteins that directly interact with a modified version of the compound of interest.

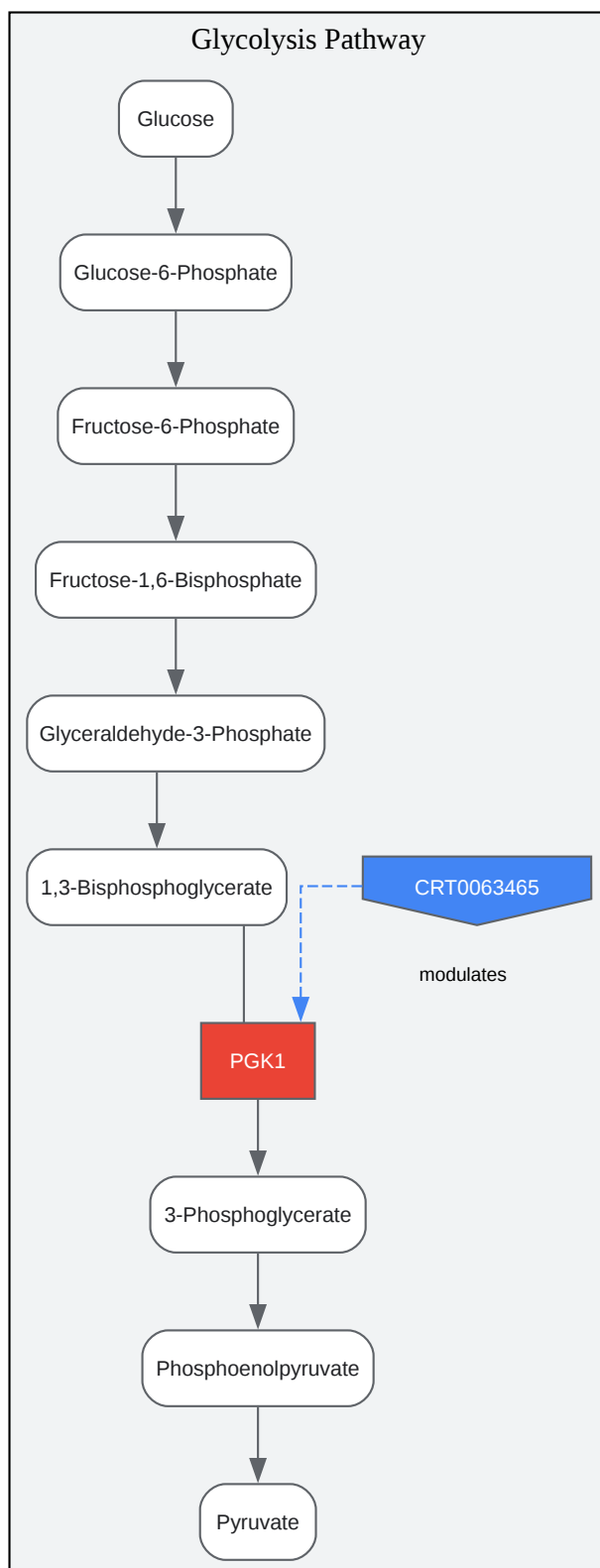
Experimental Protocol:

- **Compound Immobilization:** Synthesize a derivative of **CRT0063465** with a linker arm that can be attached to a solid support (e.g., agarose beads).
- **Cell Lysate Incubation:** Incubate the immobilized **CRT0063465** with cell lysates to allow for binding of target and off-target proteins.
- **Washing:** Wash the beads extensively to remove non-specifically bound proteins.
- **Elution:** Elute the specifically bound proteins from the beads.
- **Protein Identification:** Identify the eluted proteins using mass spectrometry.
- **Competitive Binding (Optional):** To increase confidence in the identified interactors, perform a competitive binding experiment where the cell lysate is pre-incubated with an excess of free

(non-immobilized) **CRT0063465** before incubation with the beads. True interactors will show reduced binding to the beads in the presence of the free compound.

Visualizing a Relevant Signaling Pathway

Understanding the context in which **CRT0063465**'s primary target, PGK1, operates is crucial for interpreting potential on- and off-target effects. The following diagram illustrates the central role of PGK1 in glycolysis.



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Role of PGK1 in the Glycolysis Pathway

Conclusion

While **CRT0063465** presents a novel mechanism of action by targeting PGK1 and DJ-1, a thorough investigation of its off-target profile is essential for its continued development. The experimental strategies outlined in this guide provide a robust framework for researchers to comprehensively characterize the selectivity of **CRT0063465** and other small molecules. By employing a combination of kinome-wide screening, cellular target engagement assays, and chemical proteomics, a clearer picture of a compound's full biological activity can be achieved, ultimately leading to safer and more effective therapeutics.

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